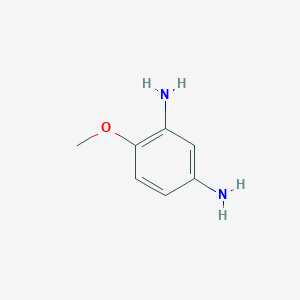

2,4-Diaminoanisole

Descripción

Propiedades

IUPAC Name |

4-methoxybenzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-10-7-3-2-5(8)4-6(7)9/h2-4H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAHPQISAXRFLCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Record name | 2,4-DIAMINOANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16113 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DIAMINOANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39156-41-7 (sulfate[1:1]), 614-94-8 (di-hydrochloride), 6219-67-6 (sulfate) | |

| Record name | 2,4-Diaminoanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5041358 | |

| Record name | 2,4-Diaminoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,4-diaminoanisole appears as colorless needles. Primarily used (along with salts such as 2,4-diaminoanisole sulfate) as a component of hair & fur dye formulations. (NIOSH, 2022), Colorless solid (needles). [Note: The primary use (including its salts such as 2,4-diaminoanisole sulfate) is a component of hair & fur dye formulations.] [NIOSH], COLOURLESS SOLID IN VARIOUS FORMS. | |

| Record name | 2,4-DIAMINOANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16113 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Diaminoanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/394 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,4-DIAMINOANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Soluble in alcohol, hot ether; slightly soluble in DMSO, Solubility in water: miscible | |

| Record name | 2,4-DIAMINOANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DIAMINOANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.77 | |

| Record name | 2,4-DIAMINOANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | 2,4-Diaminoanisole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/394 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles from ether, Colorless solid (needles). | |

CAS No. |

615-05-4 | |

| Record name | 2,4-DIAMINOANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16113 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-Diaminoanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diaminoanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenediamine, 4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Diaminoanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxy-m-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIAMINOANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/86SSM2N1X7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-DIAMINOANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DIAMINOANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Anisole, 2,4-diamino- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/BZ82ED94.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

153 °F (NIOSH, 2023), 67-68 °C, 68 °C | |

| Record name | 2,4-DIAMINOANISOLE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16113 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,4-DIAMINOANISOLE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4130 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,4-DIAMINOANISOLE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1578 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Synthesis of 2,4-Diaminoanisole: A Comprehensive Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the laboratory-scale synthesis of 2,4-diaminoanisole, a key intermediate in various chemical and pharmaceutical applications. The primary and most accessible method detailed herein is the reduction of 2,4-dinitroanisole. This document outlines the chemical principles, experimental protocols, and necessary data for the successful synthesis and characterization of the target compound.

Core Synthesis Pathway: Reduction of 2,4-Dinitroanisole

The most common and reliable method for the laboratory preparation of this compound is the reduction of 2,4-dinitroanisole. This transformation can be effectively achieved using metal/acid systems, with iron in the presence of an acid like acetic or hydrochloric acid being a prevalent choice due to its efficiency and accessibility. Catalytic hydrogenation is an alternative method, often employed in industrial settings.

Chemical and Physical Data

A summary of the key physical and chemical properties of the starting material and the final product is presented below for easy reference.

| Property | 2,4-Dinitroanisole (Starting Material) | This compound (Product) |

| Molecular Formula | C₇H₆N₂O₅[1] | C₇H₁₀N₂O[2] |

| Molecular Weight | 198.13 g/mol [1] | 138.17 g/mol [2] |

| Appearance | Pale yellow granular crystals or needles[1] | Colorless needles |

| Melting Point | 94.5 °C | 67.5 °C |

| Solubility | Very slightly soluble in water; soluble in organic solvents | Soluble in alcohol and hot ether; slightly soluble in DMSO; miscible with water |

| Density | 1.336 g/cm³ | Not readily available |

Experimental Protocol: Reduction of 2,4-Dinitroanisole with Iron and Hydrochloric Acid

This protocol is adapted from a well-established procedure for the reduction of a similar dinitroarene and is suitable for standard laboratory equipment.

Materials and Equipment:

-

2,4-Dinitroanisole

-

Iron filings (fine powder)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (95%)

-

Sodium Hydroxide (NaOH) solution (e.g., 1 M)

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle

-

Separatory funnel

-

Filtration apparatus (Buchner funnel)

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 2,4-dinitroanisole and iron filings in a solvent of 50% aqueous ethanol.

-

Initiation of Reaction: Heat the mixture to a gentle reflux with vigorous stirring.

-

Acid Addition: Slowly add a solution of concentrated hydrochloric acid in 50% aqueous ethanol to the refluxing mixture. An exothermic reaction should be observed.

-

Reflux: After the addition of the acid is complete, continue to reflux the mixture with stirring for a period of 2-3 hours. The completion of the reaction can be monitored by thin-layer chromatography (TLC).

-

Neutralization: Once the reaction is complete, carefully add a solution of sodium hydroxide to the hot mixture until it is slightly alkaline. This step is to precipitate iron hydroxides.

-

Filtration: While still hot, filter the mixture through a Buchner funnel to remove the iron residue and its salts. Wash the filter cake with hot ethanol to ensure complete recovery of the product.

-

Solvent Removal: Combine the filtrate and the washings and remove the ethanol by distillation or using a rotary evaporator.

-

Extraction: To the remaining aqueous solution, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer several times with diethyl ether.

-

Drying and Evaporation: Combine the organic extracts and dry them over anhydrous sodium sulfate. Filter to remove the drying agent and evaporate the diethyl ether under reduced pressure to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as diethyl ether or a mixture of ethanol and water, to yield colorless needles of this compound. The pure product darkens on exposure to light.

Visualizing the Synthesis and Workflow

To provide a clear understanding of the chemical transformation and the experimental process, the following diagrams have been generated.

Caption: Reaction scheme for the synthesis of this compound.

Caption: Step-by-step workflow for the laboratory synthesis.

Safety Considerations

-

2,4-Dinitroanisole: This compound is a potentially explosive and toxic substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

-

This compound: This compound is classified as a suspected carcinogen. All handling should be performed in a well-ventilated fume hood, and appropriate PPE should be worn to avoid skin contact and inhalation.

-

Hydrochloric Acid: Concentrated HCl is corrosive and should be handled with extreme care in a fume hood.

-

Flammable Solvents: Ethanol and diethyl ether are flammable. Ensure that all heating is performed using a heating mantle and that no open flames are present in the laboratory.

This guide provides a comprehensive framework for the laboratory synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and adhere to institutional safety protocols when carrying out any chemical synthesis.

References

An In-depth Technical Guide to 2,4-Diaminoanisole (CAS 615-05-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-Diaminoanisole (CAS 615-05-4), a chemical intermediate historically used in the dye industry. This document consolidates critical information regarding its chemical and physical properties, synthesis, analytical methods, and extensive toxicological data. Detailed experimental protocols for carcinogenicity and mutagenicity testing are provided, alongside a visualization of its metabolic pathway. This guide is intended to serve as a key resource for researchers and professionals in toxicology, chemical safety, and drug development.

Chemical and Physical Properties

This compound is a needle-like solid that darkens upon exposure to light.[1][2][3] It is soluble in water and ethanol.[1][4] The sulfate salt of this compound is an off-white to violet powder.

Table 1: Physicochemical Properties of this compound and its Sulfate Salt

| Property | This compound | This compound Sulfate |

| CAS Number | 615-05-4 | 39156-41-7 |

| Molecular Formula | C₇H₁₀N₂O | C₇H₁₀N₂O·H₂SO₄ |

| Molecular Weight | 138.17 g/mol | 236.25 g/mol |

| Appearance | Colorless needles | Off-white to violet powder |

| Melting Point | 67-68 °C | 149-150 °C |

| Boiling Point | 286.3 °C at 760 mmHg | 305.9 °C at 760 mmHg |

| Solubility | Soluble in water | Soluble in water and ethanol |

| Synonyms | 4-Methoxy-1,3-benzenediamine, 4-methoxy-m-phenylenediamine | 4-Methoxy-m-phenylenediamine sulfate |

Synthesis and Application

Synthesis

This compound is primarily synthesized through the reduction of 2,4-dinitroanisole. A common method involves using iron powder and acetic acid as the reducing agents.

Experimental Protocol: Synthesis of this compound from 2,4-Dinitroanisole

Materials:

-

2,4-Dinitroanisole

-

Methanol

-

Iron powder

-

Acetic acid

-

50% aqueous sodium hydroxide

-

Acetic anhydride

-

Ice

Procedure:

-

Dissolve 2,4-dinitrochlorobenzene in methanol.

-

Add a 50% aqueous sodium hydroxide solution at a rate that maintains a gentle reflux.

-

After the addition is complete, continue heating at reflux for one hour.

-

Cool the reaction mixture. The resulting product is 2,4-dinitroanisole.

-

Isolate the solid 2,4-dinitroanisole by filtration and wash with cold water.

-

Slowly add the wet presscake of 2,4-dinitroanisole to a mixture of water, iron powder, and acetic acid at 85-90°C under a nitrogen atmosphere.

-

Maintain the reaction mixture at 90-95°C for approximately one hour.

-

Cool the mixture to about 5°C.

-

Add 50% aqueous sodium hydroxide and an exact equivalent of acetic anhydride.

-

The resulting product, 2-amino-4-acetamidoanisole, can be further processed to yield this compound.

Note: This protocol is a composite based on described industrial processes and may require optimization for laboratory scale.

Historical and Current Applications

Historically, this compound and its sulfate salt were extensively used in permanent, oxidative hair and fur dyes. It also served as an intermediate in the production of C.I. Basic Brown 2 and as a corrosion inhibitor for steel. Due to its carcinogenic properties, its use in cosmetic products was discontinued in the late 1970s in many regions.

Toxicology and Carcinogenicity

This compound sulfate is classified as reasonably anticipated to be a human carcinogen based on sufficient evidence from animal studies.

Carcinogenicity Studies in Rodents

Dietary administration of this compound sulfate has been shown to induce tumors in both rats and mice.

Table 2: Summary of Carcinogenicity Data in Fischer 344 Rats and B6C3F1 Mice

| Species | Sex | Dose | Duration | Tumor Site |

| Rat (Fischer 344) | Male & Female | High Dose: 0.5% in feed | 78 weeks | Thyroid gland (follicular-cell carcinoma, papillary adenocarcinoma, cystadenocarcinoma), Skin (squamous-cell carcinoma, basal-cell carcinoma, sebaceous adenocarcinoma), Zymbal gland (squamous-cell carcinoma, sebaceous adenocarcinoma) |

| Male | High Dose: 0.5% in feed | 78 weeks | Thyroid gland (C-cell adenoma and carcinoma), Preputial gland (adenoma, papilloma, and carcinoma) | |

| Mouse (B6C3F1) | Female | High Dose: 0.24% in feed | 78 weeks | Thyroid gland (follicular-cell adenoma and carcinoma) |

| Male | High Dose: 0.24% in feed | 78 weeks | Thyroid gland (follicular-cell adenoma) |

Experimental Protocol: Carcinogenicity Bioassay of this compound Sulfate

Test Animals:

-

Fischer 344 rats, 50 of each sex per group.

-

B6C3F1 mice, 50 of each sex per group.

Administration:

-

The test substance, technical-grade this compound sulfate, was administered in the feed.

-

Rats:

-

Low dose: 0.12% time-weighted average concentration.

-

High dose: 0.5% time-weighted average concentration.

-

-

Mice:

-

Low dose: 0.12% concentration.

-

High dose: 0.24% concentration.

-

-

Control groups of 49-50 animals of each sex for each species received the same diet without the test substance.

Duration:

-

The chemical was administered for a period of 78 weeks.

-

Following the administration period, rats were observed for an additional 29 weeks, and mice for an additional 19 weeks.

Endpoint:

-

At the end of the observation period, all surviving animals were euthanized and subjected to a complete necropsy.

-

Histopathological examination of all major tissues and organs was performed to identify neoplastic and non-neoplastic lesions.

Genotoxicity and Mutagenicity

This compound is genotoxic in vitro, causing gene mutations and chromosomal damage. It has been shown to be mutagenic in the Ames test, particularly in the presence of a metabolic activation system.

Experimental Protocol: Ames Test for Mutagenicity

Materials:

-

Salmonella typhimurium histidine auxotrophic strains (e.g., TA98, TA100).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO).

-

S9 metabolic activation mixture (from rat liver).

-

Minimal glucose agar plates.

-

Top agar containing a trace amount of histidine.

-

Positive and negative controls.

Procedure:

-

Overnight Culture: Inoculate the S. typhimurium tester strains into nutrient broth and incubate overnight at 37°C with shaking.

-

Test Compound Preparation: Prepare serial dilutions of this compound.

-

Reaction Mixture: In a test tube, combine the bacterial culture, the test compound dilution, and either the S9 mix (for metabolic activation) or a buffer (for direct mutagenicity).

-

Pre-incubation: Incubate the reaction mixture at 37°C for 20-30 minutes.

-

Plating: Add molten top agar to the reaction mixture, vortex briefly, and pour the contents onto a minimal glucose agar plate. Distribute evenly.

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

-

Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of colonies compared to the negative control indicates a mutagenic effect.

Metabolism

The metabolism of this compound is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The metabolic pathway involves several key reactions, including acetylation, O-demethylation, and ring hydroxylation.

The major metabolic pathway is the acetylation of the amino groups, leading to the formation of 4-acetylamino-2-aminoanisole and 2,4-diacetylaminoanisole. Oxidative pathways result in O-demethylation to form 2,4-diacetylaminophenol, and ring hydroxylation to produce 5-hydroxy-2,4-diacetylaminoanisole. These metabolites are then excreted in the urine, both in their free form and as glucuronic acid conjugates. O-demethylation is considered a detoxification pathway.

Analytical Methods

Various analytical methods have been developed for the detection and quantification of this compound, particularly in hair dye formulations. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique.

Experimental Protocol: HPLC Analysis of this compound in Hair Dyes

Sample Preparation:

-

Weigh approximately 0.5 g of the hair dye sample.

-

Extract the sample with 10 mL of acetonitrile in an ultrasonic bath for 10 minutes.

-

Filter the solution through a 0.2 µm regenerated cellulose filter.

-

Transfer the filtered solution to an autosampler vial for HPLC analysis.

HPLC Conditions:

-

Column: Agilent Poroshell 120 Bonus-RP, 3.0 × 100 mm, 2.7 µm.

-

Mobile Phase: A gradient of a suitable aqueous buffer and an organic solvent (e.g., methanol or acetonitrile). The specific gradient program should be optimized for the separation of the target analytes.

-

Flow Rate: Typically around 0.3-1.0 mL/min.

-

Detection: UV detector at a wavelength optimized for this compound (e.g., 280 nm) or a mass spectrometer for higher selectivity and sensitivity.

-

Injection Volume: 3 µL.

Standard Preparation:

-

Prepare a stock solution of this compound in methanol at a concentration of 10 mg/mL.

-

Prepare a series of standard solutions by diluting the stock solution with a suitable solvent, such as a solution containing 2 g/L sodium hydrogen sulfite.

Experimental and Logical Workflows

The investigation of a compound like this compound follows a structured workflow, from initial characterization to comprehensive toxicological assessment.

References

In Vivo Metabolic Pathways of 2,4-Diaminoanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo metabolic pathways of 2,4-Diaminoanisole (2,4-DAA), a compound of interest in toxicological and pharmacological research. The document details the absorption, distribution, metabolism, and excretion (ADME) profile of 2,4-DAA, with a focus on the metabolic transformations it undergoes in vivo. Quantitative data on metabolite excretion, detailed experimental protocols from key studies, and visual representations of metabolic pathways and experimental workflows are presented to offer a thorough understanding of the biotransformation of this compound.

Introduction

This compound (2,4-DAA), an aromatic amine, has been a subject of scientific investigation due to its potential toxicological properties. Understanding its metabolic fate within a biological system is crucial for assessing its safety profile and for the development of related compounds in various industries. This guide synthesizes the current knowledge on the in vivo metabolism of 2,4-DAA, providing researchers and drug development professionals with a detailed reference.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

The in vivo disposition of this compound is characterized by rapid absorption and extensive metabolism, followed by excretion primarily through the renal route.

-

Absorption: Following intraperitoneal administration in rats, 2,4-DAA is readily absorbed into the systemic circulation.

-

Distribution: Information on the specific tissue distribution of 2,4-DAA and its metabolites is limited, but the compound is metabolized by enzymes primarily located in the liver.

-

Metabolism: The biotransformation of 2,4-DAA is extensive and involves multiple enzymatic pathways, which are detailed in Section 4.

-

Excretion: The primary route of elimination of 2,4-DAA metabolites is via the urine. Following intraperitoneal injection of radiolabelled this compound to rats, a significant portion of the radioactivity is recovered in the urine. A smaller percentage is excreted in the feces, which may include metabolites that have undergone biliary excretion[1].

Quantitative Analysis of this compound Metabolites

The following tables summarize the quantitative data on the excretion of this compound and its metabolites, primarily based on studies conducted in rats. The data is largely derived from the pivotal study by Grantham et al. (1979), which utilized radiolabelled 2,4-DAA to trace its metabolic fate.

Table 1: Excretion of Radioactivity following Intraperitoneal Administration of [¹⁴C]this compound to Rats [1][2]

| Time (hours) | Route of Excretion | Percentage of Administered Dose |

| 24 | Urine | 79% |

| 48 | Urine | 85% |

| 24 | Feces | 2.1% |

| 48 | Feces | 9% |

Table 2: Major Urinary Metabolites of this compound in Rats

Note: The precise percentage of each metabolite from the total urinary excretion was detailed in the study by Grantham et al. (1979). While the full text providing these specific percentages was not accessible for this review, the following metabolites were identified as the major urinary products.

| Metabolite | Chemical Name | Metabolic Pathway(s) |

| 4-Acetylamino-2-aminoanisole | N-(4-amino-3-methoxyphenyl)acetamide | N-acetylation |

| 2,4-Diacetylaminoanisole | N,N'-(4-methoxy-1,3-phenylene)diacetamide | N-acetylation |

| 2,4-Diacetylaminophenol | N,N'-(4-hydroxy-1,3-phenylene)diacetamide | N-acetylation, O-demethylation |

| 5-Hydroxy-2,4-diacetylaminoanisole | N,N'-(2-hydroxy-4-methoxy-1,5-phenylene)diacetamide | N-acetylation, Ring Hydroxylation |

| 2-Methoxy-5-(glycolamido)acetanilide or isomer | N-(4-acetylamino-2-methoxyphenyl)-2-hydroxyacetamide | N-acetylation, ω-oxidation |

These major metabolites are excreted in the urine as both free compounds and as conjugates with glucuronic acid and sulfate[1][2].

Metabolic Pathways of this compound

The in vivo biotransformation of this compound proceeds through a series of Phase I and Phase II metabolic reactions. The primary pathways are N-acetylation, O-demethylation, and ring hydroxylation, followed by conjugation.

Phase I Metabolism

Phase I reactions introduce or expose functional groups on the 2,4-DAA molecule, preparing it for Phase II conjugation.

-

N-Acetylation: The amino groups of 2,4-DAA are susceptible to acetylation, a reaction catalyzed by N-acetyltransferases (NATs). This can occur in a stepwise manner, leading to the formation of mono-acetylated (4-acetylamino-2-aminoanisole) and di-acetylated (2,4-diacetylaminoanisole) metabolites.

-

O-Demethylation: The methoxy group of 2,4-DAA can be removed through O-demethylation, a reaction typically catalyzed by Cytochrome P450 (CYP) enzymes. This results in the formation of a phenol group, as seen in the metabolite 2,4-diacetylaminophenol.

-

Ring Hydroxylation: The aromatic ring of 2,4-DAA can be hydroxylated, another CYP-mediated reaction, leading to the formation of hydroxylated metabolites such as 5-hydroxy-2,4-diacetylaminoanisole.

-

ω-Oxidation: The methyl group of the acetyl moiety in acetylated metabolites can undergo oxidation, a process known as ω-oxidation, to form a carboxylic acid or alcohol.

Phase II Metabolism

The metabolites formed during Phase I, particularly those with hydroxyl groups, undergo conjugation with endogenous molecules to increase their water solubility and facilitate their excretion.

-

Glucuronidation: Metabolites with hydroxyl or amino groups can be conjugated with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).

-

Sulfation: Phenolic metabolites can be conjugated with a sulfonate group, a reaction catalyzed by sulfotransferases (SULTs).

The major metabolites of 2,4-DAA are excreted as both free forms and as glucuronide and sulfate conjugates.

Caption: Metabolic pathway of this compound in vivo.

Experimental Protocols

The following section details a representative experimental protocol for an in vivo metabolism study of this compound in a rodent model, based on the methodologies described in the scientific literature.

Animal Model

-

Species: Rat

-

Strain: Fischer 344 or Sprague-Dawley

-

Sex: Male

-

Age: Young adult (e.g., 8-10 weeks)

-

Housing: Animals are housed individually in metabolism cages that allow for the separate collection of urine and feces. They are maintained under controlled conditions of temperature, humidity, and light-dark cycle, with ad libitum access to food and water.

Dosing

-

Test Compound: [¹⁴C]-labeled this compound (uniformly labeled in the aromatic ring) to facilitate tracking of the compound and its metabolites.

-

Dose: A single dose, for example, 50 mg/kg body weight.

-

Route of Administration: Intraperitoneal (i.p.) injection.

-

Vehicle: A suitable vehicle such as sterile saline or a mixture of saline and a solubilizing agent like ethanol.

Sample Collection

-

Urine and Feces: Collected at regular intervals (e.g., 0-8h, 8-24h, 24-48h) post-dosing. Samples are immediately frozen and stored at -20°C or lower until analysis.

-

Bile (optional): For studies investigating biliary excretion, animals may be fitted with a bile duct cannula. Bile is collected continuously for a specified period post-dosing.

Sample Analysis

-

Quantification of Radioactivity: The total amount of radioactivity in urine, feces, and bile samples is determined by liquid scintillation counting to calculate the percentage of the administered dose excreted.

-

Metabolite Profiling and Identification:

-

Sample Preparation: Urine samples may be subjected to enzymatic hydrolysis with β-glucuronidase and sulfatase to cleave conjugates and release the parent metabolites. Fecal samples are typically homogenized and extracted with an organic solvent.

-

Chromatographic Separation: High-performance liquid chromatography (HPLC) with a reverse-phase column is commonly used to separate the parent compound and its metabolites. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is employed.

-

Detection and Identification:

-

Radiometric Detection: An in-line radioactivity detector is used to identify the radiolabeled peaks in the chromatogram.

-

Mass Spectrometry (MS): The HPLC system is coupled to a mass spectrometer (LC-MS) for the identification of metabolites. Mass spectral data, including the molecular ion and fragmentation patterns, are used to elucidate the structures of the metabolites.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of novel metabolites, they may be isolated and purified by preparative HPLC and analyzed by NMR.

-

-

Caption: A representative experimental workflow for an in vivo metabolism study.

Conclusion

The in vivo metabolism of this compound in rats is a well-defined process involving extensive Phase I and Phase II biotransformations. The primary metabolic pathways include N-acetylation, O-demethylation, and ring hydroxylation, followed by conjugation to form glucuronides and sulfates, which are then predominantly excreted in the urine. This technical guide provides a detailed summary of the quantitative data, metabolic pathways, and experimental methodologies, serving as a valuable resource for researchers and professionals in the fields of toxicology and drug development. Further research could focus on the specific cytochrome P450 isozymes involved and the potential for species differences in metabolism.

References

solubility of 2,4-Diaminoanisole in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-Diaminoanisole and its common salt, this compound sulfate. The information is intended for researchers, scientists, and professionals in drug development who require an understanding of the compound's solubility characteristics for formulation, synthesis, and analytical purposes. This document compiles available quantitative and qualitative solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for solubility assessment.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various solvent systems. It is governed by the principle of "like dissolves like," where substances with similar intermolecular forces tend to be miscible. This compound is an aromatic amine with both polar (amino and methoxy groups) and nonpolar (benzene ring) characteristics, influencing its solubility across a range of solvents. Its solubility can be significantly affected by factors such as temperature, pH, and the presence of other solutes. For ionizable compounds like amines, pH plays a crucial role, as the protonated form often exhibits higher aqueous solubility.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound in a wide array of organic solvents is not extensively available in peer-reviewed literature. The primary focus of existing studies has been on its use in hair dyes and its toxicological profile. However, the available data for this compound and its sulfate salt are summarized below.

Table 1: Solubility of this compound (Free Base)

| Solvent | Temperature (°C) | Solubility | Data Type |

| Alcohol (unspecified) | Not specified | Soluble | Qualitative |

| Diethyl Ether | "Hot" | Soluble | Qualitative |

| Dimethyl Sulfoxide (DMSO) | Not specified | Slightly Soluble[1] | Qualitative |

| Chloroform | Not specified | Slightly Soluble[2][3] | Qualitative |

| Methanol | Not specified | Very Slightly Soluble[2][3] | Qualitative |

Table 2: Solubility of this compound Sulfate

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 18.5 | 1 - 5 g/100 mL | Quantitative |

| Water | Not specified | Soluble | Qualitative |

| Ethanol | Not specified | Soluble | Qualitative |

| Sodium Hydroxide | Not specified | Insoluble | Qualitative |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of a compound like this compound. These protocols are based on established general methods for organic compounds.

Protocol 1: Qualitative Solubility Assessment

This protocol provides a rapid assessment of solubility in various solvents.

Materials:

-

This compound

-

Selection of solvents (e.g., water, ethanol, methanol, acetone, toluene, chloroform, diethyl ether, dimethyl sulfoxide)

-

Small test tubes

-

Vortex mixer

-

Graduated pipettes

Procedure:

-

Add approximately 10 mg of this compound to a small test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1 minute.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has dissolved, the compound is considered "soluble" in that solvent at approximately 10 mg/mL.

-

If the solid has not fully dissolved, the compound is considered "sparingly soluble" or "insoluble." Further quantitative analysis is required for a precise measurement.

-

Repeat for each solvent of interest.

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This method, adapted from the OECD Guideline 105 for testing of chemicals, is suitable for determining the precise solubility of a compound in a specific solvent at a controlled temperature.

Materials:

-

This compound

-

Solvent of interest

-

Constant temperature water bath with shaker

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical technique for quantification)

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid should be clearly visible.

-

Seal the flask and place it in a constant temperature shaking water bath.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that equilibrium is reached. Preliminary studies may be needed to determine the optimal equilibration time.

-

-

Sample Preparation:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid transferring any solid particles, it is advisable to centrifuge the sample at a controlled temperature before taking an aliquot.

-

-

Quantification:

-

Dilute the aliquot of the saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature using the concentration obtained from the HPLC analysis and the dilution factor. Express the solubility in units such as g/100 mL or mol/L.

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: A logical workflow for determining the solubility of a chemical compound.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is recommended to perform experimental determinations under the conditions relevant to the intended use.

References

In-Depth Technical Guide: Stability and Storage Conditions for 2,4-Diaminoanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4-Diaminoanisole. The information is intended to assist researchers, scientists, and professionals in drug development in ensuring the integrity and reliability of this compound in their studies.

Overview of this compound and its Stability Profile

This compound, also known as 4-methoxy-m-phenylenediamine, is an aromatic amine. Aromatic amines, as a class of compounds, are known to be susceptible to degradation through oxidation, which can be accelerated by exposure to light and air. This degradation often results in a color change of the material. Specifically for this compound, it is known to darken upon exposure to light.

The stability of this compound is a critical factor for its handling, storage, and application in research and development. Improper storage can lead to the formation of impurities and degradation products, which can compromise the accuracy and reproducibility of experimental results.

Recommended Storage Conditions

To maintain the quality and integrity of this compound, it is crucial to adhere to appropriate storage conditions. The following table summarizes the recommended storage parameters based on available data.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2°C to 8°C or Freeze (< -10 °C) | To slow down potential degradation reactions. |

| Light | Protect from light | This compound darkens upon exposure to light, indicating photodegradation. |

| Atmosphere | Store in a tightly closed container | To minimize exposure to air and atmospheric moisture, which can contribute to oxidation. |

| Inert Gas | Not specified, but storage under an inert atmosphere (e.g., nitrogen or argon) is a good practice for sensitive compounds. | To further prevent oxidation. |

Physicochemical Properties and Incompatibilities

Understanding the physicochemical properties of this compound is essential for its proper handling and to avoid conditions that may lead to instability.

| Property | Value |

| Appearance | Colorless needles or off-white to violet powder (sulfate salt) |

| Melting Point | 67-68 °C |

| Solubility | Soluble in alcohol and hot ether. The sulfate salt is soluble in water and ethanol. |

Incompatibilities:

This compound is incompatible with strong oxidizing agents. Contact with these substances should be strictly avoided as it can lead to vigorous reactions and degradation of the compound.

Potential Degradation Pathways

While specific, detailed degradation pathways for this compound are not extensively documented in publicly available literature, general knowledge of the chemistry of aromatic amines and related compounds like anilines and aminophenols allows for the postulation of likely degradation routes.

Caption: Potential Degradation Pathways of this compound.

-

Oxidation: Aromatic amines are susceptible to oxidation, which can lead to the formation of colored quinone-imine derivatives and subsequently, complex polymerization products. This is consistent with the observation that the compound darkens when exposed to air.

-

Hydrolysis: Under certain pH conditions, the ether linkage in this compound could potentially undergo hydrolysis, leading to the formation of hydroxylated derivatives.

-

Photodegradation: Exposure to light can provide the energy for various photochemical reactions, including oxidation, polymerization, and potentially ring-opening, leading to a variety of degradation products.

Experimental Protocols for Stability Assessment

To ensure the quality of this compound for research and development purposes, it is recommended to perform stability-indicating studies. A general workflow for such a study is outlined below.

Caption: General Workflow for Stability Assessment.

Forced Degradation Studies

Forced degradation studies, or stress testing, are essential to identify potential degradation products and to develop a stability-indicating analytical method.

Table of Forced Degradation Conditions:

| Stress Condition | Typical Protocol |

| Acid Hydrolysis | Treat a solution of this compound with 0.1 M HCl at 60°C for 24 hours. |

| Base Hydrolysis | Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours. |

| Oxidative Degradation | Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours. |

| Thermal Degradation | Expose solid this compound to 80°C for 48 hours. |

| Photodegradation | Expose a solution of this compound to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. |

Development of a Stability-Indicating HPLC Method

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.

Example HPLC Method Parameters (to be optimized):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.02 M phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min

-

Detection: UV detector at a wavelength determined by the UV spectrum of this compound (e.g., 280 nm).

-

Column Temperature: 30°C

The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the main peak of this compound from all peaks of the degradation products generated during the forced degradation studies.

Conclusion

The stability of this compound is a critical consideration for its use in research and development. Adherence to proper storage conditions, including refrigeration or freezing, protection from light, and storage in a tightly sealed container, is paramount to prevent degradation. While detailed quantitative stability data is limited in the public domain, conducting forced degradation studies and developing a validated stability-indicating analytical method will provide the necessary assurance of the compound's quality and integrity for its intended application. This proactive approach to stability assessment will contribute to the reliability and reproducibility of scientific findings.

An In-depth Technical Guide on the Toxicological Data and Safety Precautions for 2,4-Diaminoanisole

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Diaminoanisole (2,4-DAA), and its sulfate salt, are aromatic amines that have been used historically in hair and fur dyes. Due to significant toxicological concerns, particularly their carcinogenic potential, their use in cosmetic products has been largely discontinued in many regions. This technical guide provides a comprehensive overview of the available toxicological data and essential safety precautions for handling this compound in a research and development setting. The information is presented to facilitate informed risk assessment and the implementation of appropriate safety protocols.

Toxicological Data

The toxicological profile of this compound is characterized by its carcinogenicity and genotoxicity. The following tables summarize the available quantitative data from animal studies.

Table 1: Acute Toxicity

| Parameter | Route of Exposure | Species | Value | Reference |

| LD50 | Oral | Rat | >4000 mg/kg bw (in an oil-in-water emulsion) | [1] |

| LD50 | Intraperitoneal | Rat | 372 mg/kg bw (in dimethyl sulfoxide) | [1] |

| LC50 | Inhalation | Data not available | ||

| LD50 | Dermal | Data not available |

Table 2: Carcinogenicity

| Species | Route | Target Organs | Classification | Reference |

| Rat (Fischer 344) | Oral (dietary) | Thyroid gland (follicular and C-cell tumors), Skin, Zymbal's gland, Preputial gland, Clitoral gland, Mammary gland, Pituitary gland | Carcinogenic | [2][3] |

| Mouse (B6C3F1) | Oral (dietary) | Thyroid gland (follicular cell adenomas and carcinomas) | Carcinogenic | [4] |

| Overall Evaluation | Possibly carcinogenic to humans (Group 2B) |

Table 3: Genotoxicity

| Assay | System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | With and without S9 | Positive | |

| Chromosomal Aberrations | Rodent cells in vitro | With S9 | Positive | |

| Sister Chromatid Exchange | Rodent cells in vitro | With S9 | Positive | |

| Mitotic Recombination | Saccharomyces cerevisiae | - | Positive | |

| Unscheduled DNA Synthesis | HeLa cells | With and without S9 | Positive | |

| DNA Double-Strand Breaks | Primary rat hepatocytes | - | Positive | |

| In vivo tests | Mammals | Mostly negative |

Table 4: Reproductive and Developmental Toxicity

| Study Type | Species | Route | Key Findings | NOAEL/LOAEL | Reference |

| Teratogenicity | Rat | Dermal (in hair dye formulation) | No teratogenic effects observed for 2,4-DAA itself, though some effects were seen with formulations. | Data not available for 2,4-DAA alone. | |

| Reproductive Toxicity | Limited evidence of being a teratogen in animals. No specific studies on reproductive performance were found. | Data not available |

Table 5: Skin and Eye Irritation

| Endpoint | Species | Method | Result | Reference |

| Skin Irritation | Data not available | Considered a potential skin irritant. | ||

| Eye Irritation | Data not available | Considered a potential eye irritant. |

Experimental Protocols

NCI Carcinogenicity Bioassay Protocol (based on TR-84)

The National Cancer Institute conducted a bioassay of technical-grade this compound sulfate to determine its carcinogenicity.

-

Test Animals: Fischer 344 rats and B6C3F1 mice, 50 of each sex per group.

-

Administration: The chemical was mixed into the feed.

-

Dosage:

-

Rats: Time-weighted average concentrations of 0.12% (low dose) and 0.5% (high dose).

-

Mice: Dietary concentrations of 0.12% (low dose) and 0.24% (high dose).

-

-

Duration:

-

Rats: 78 weeks of administration, followed by a 29-week observation period.

-

Mice: 78 weeks of administration, followed by a 19-week observation period.

-

-

Control Groups: Matched control groups of 49-50 animals of each sex for each species were maintained on a diet without the test chemical.

-

Observations: Animals were observed for clinical signs of toxicity and tumor development. A complete necropsy and histopathological examination of all major tissues and organs were performed.

Bacterial Reverse Mutation Assay (Ames Test) - General Protocol

This assay is used to assess the mutagenic potential of a substance.

-

Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) that are auxotrophic for a specific amino acid (histidine for Salmonella, tryptophan for E. coli).

-

Metabolic Activation: The test is performed both with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of induced rats.

-

Procedure:

-

The test substance is dissolved in a suitable solvent.

-

A small amount of the test substance, the bacterial culture, and either the S9 mix or a buffer are mixed with molten top agar.

-

The mixture is poured onto a minimal glucose agar plate.

-

The plates are incubated at 37°C for 48-72 hours.

-

-

Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) compared to the solvent control.

In Vitro Mammalian Chromosomal Aberration Test - General Protocol

This test identifies substances that cause structural chromosomal damage in cultured mammalian cells.

-

Test System: Chinese Hamster Ovary (CHO) cells are commonly used.

-

Metabolic Activation: The test is conducted both with and without an S9 metabolic activation system.

-

Procedure:

-

CHO cells are cultured and exposed to various concentrations of the test substance for a short period (e.g., 3-5 hours) with and without S9 mix, or for a longer period (e.g., 24 hours) without S9 mix.

-

After treatment, the cells are washed and incubated in fresh medium.

-

A spindle inhibitor (e.g., Colcemid) is added to arrest cells in metaphase.

-

Cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.

-

The slides are stained, and metaphase cells are analyzed for chromosomal aberrations (e.g., breaks, gaps, exchanges).

-

-

Evaluation: A substance is considered positive if it produces a statistically significant and dose-dependent increase in the number of cells with chromosomal aberrations.

Signaling Pathways and Mechanisms of Toxicity

The carcinogenicity of this compound is believed to be initiated by its metabolic activation to reactive intermediates that can bind to cellular macromolecules.

The primary metabolic pathway involves N-acetylation of the amino groups and oxidation, which is mediated by cytochrome P450 enzymes. This oxidation can lead to the formation of reactive electrophilic intermediates that can covalently bind to cellular macromolecules, including proteins and DNA. This binding is a critical step in initiating the genotoxic and carcinogenic effects of the compound.

Safety Precautions

Given the established carcinogenicity and potential for other toxic effects, stringent safety measures are required when handling this compound.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Use of a glove box may be appropriate for procedures with a high potential for aerosol generation.

Personal Protective Equipment (PPE)

-

Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Always check the glove manufacturer's compatibility data.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Lab Coat: A lab coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Handling and Storage

-

Avoid creating dust.

-

Keep containers tightly closed when not in use.

-

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Protect from light.

Emergency Procedures

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.

-

Spills: Evacuate the area. Wear appropriate PPE and contain the spill. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, follow institutional emergency procedures.

Conclusion

This compound is a compound with significant toxicological properties, most notably its carcinogenicity in animal models, which has led to its classification as a possible human carcinogen. It is also genotoxic in a variety of in vitro assays. While comprehensive quantitative data for all toxicological endpoints are not available, the existing information strongly indicates that this compound should be handled with extreme caution. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize exposure and mitigate potential health risks. Further research to fill the existing data gaps, particularly regarding non-cancer endpoints and detailed dose-response relationships, would allow for a more complete risk assessment.

References

Genotoxicity of 2,4-Diaminoanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Diaminoanisole (2,4-DAA), a chemical formerly used in hair dyes, has been the subject of numerous genotoxicity studies due to its classification as a potential human carcinogen. This technical guide provides a comprehensive overview of the genotoxicity profile of this compound, summarizing key findings from a range of in vitro and in vivo assays. The data consistently demonstrate that this compound is genotoxic, particularly after metabolic activation. This document details the experimental methodologies for pivotal studies, presents quantitative data in structured tables for comparative analysis, and provides visual representations of experimental workflows and the proposed mechanism of genotoxicity.

Introduction

This compound (CAS No. 615-05-4) is an aromatic amine that has been shown to be carcinogenic in animal studies, leading to its classification as a Group 2B carcinogen (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC). The genotoxic potential of a compound is a critical component of its safety assessment, as DNA damage is a primary mechanism underlying carcinogenesis. This guide synthesizes the available data on the genotoxicity of this compound from key assays, including the bacterial reverse mutation assay (Ames test), chromosomal aberration test, sister chromatid exchange assay, micronucleus test, and DNA damage and repair assays. A crucial aspect of this compound's genotoxicity is its requirement for metabolic activation to exert its full mutagenic potential.

Data Presentation

The following tables summarize the quantitative data from various genotoxicity studies on this compound.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Results for this compound

| Strain | Metabolic Activation (S9) | Concentration Range | Result | Fold Increase over Control (approx.) | Reference |

| S. typhimurium TA1538 | With | Not Specified | Positive | Not Specified | --INVALID-LINK-- |

| S. typhimurium TA98 | With | Not Specified | Positive | Not Specified | --INVALID-LINK-- |

| S. typhimurium TA100 | With | Not Specified | Positive | Not Specified | --INVALID-LINK-- |

| S. typhimurium TA1535 | With | Not Specified | Negative | Not Applicable | --INVALID-LINK-- |

| S. typhimurium TA1537 | With | Not Specified | Positive | Not Specified | --INVALID-LINK-- |

| S. typhimurium Various | Without | Not Specified | Generally Negative or Weakly Positive | Not Specified | --INVALID-LINK-- |

Table 2: In Vitro Mammalian Cell Genotoxicity aAssay Results for this compound

| Assay | Cell Line | Metabolic Activation (S9) | Concentration Range | Result | Observations | Reference |

| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) | With | Not Specified | Positive | Induction of structural aberrations | --INVALID-LINK-- |

| Chromosomal Aberrations | Chinese Hamster Ovary (CHO) | Without | Not Specified | Negative | No significant increase in aberrations | --INVALID-LINK-- |

| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) | With | Not Specified | Positive | Significant increase in SCEs | --INVALID-LINK-- |

| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) | Without | Not Specified | Weakly Positive | Slight increase in SCEs at high concentrations | --INVALID-LINK-- |

| Mouse Lymphoma Assay (L5178Y) | Mouse Lymphoma | With | Not Specified | Positive | Induction of mutations at the TK locus | --INVALID-LINK-- |

Table 3: In Vivo Genotoxicity Assay Results for this compound

| Assay | Species | Route of Administration | Dose Range | Result | Tissue/Cells Analyzed | Reference |

| Micronucleus Test | Mouse | Intraperitoneal | Not Specified | Negative | Bone Marrow | --INVALID-LINK-- |

| DNA Damage (Comet Assay) | Rat | Oral | Not Specified | Positive | Liver | --INVALID-LINK-- |

| Unscheduled DNA Synthesis (UDS) | Rat | In vivo/In vitro | Not Specified | Positive | Hepatocytes | --INVALID-LINK-- |

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are outlined below, based on standard OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test) - (OECD Guideline 471)[1][2][3][4]

The Ames test is a widely used method for detecting gene mutations induced by chemical substances. It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for Salmonella). The assay determines the ability of a test substance to cause reverse mutations, restoring the bacteria's ability to synthesize the amino acid and grow on a minimal medium.

-

Tester Strains : A range of strains is used to detect different types of mutations, including frameshift (e.g., TA98, TA1537) and base-pair substitution (e.g., TA100, TA1535) mutagens.

-

Metabolic Activation : The test is performed both in the presence and absence of a metabolic activation system, typically a post-mitochondrial fraction (S9) from the livers of rats pre-treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. The S9 mix contains cofactors such as NADP and glucose-6-phosphate.

-

Procedure :

-

Plate Incorporation Method : The test substance, bacterial culture, and S9 mix (or buffer for non-activation) are mixed with molten top agar and poured onto a minimal glucose agar plate.

-

Pre-incubation Method : The test substance, bacterial culture, and S9 mix are incubated together before being mixed with top agar and plated.

-

-

Incubation : Plates are incubated at 37°C for 48-72 hours.

-

Scoring : The number of revertant colonies on each plate is counted. A substance is considered mutagenic if it produces a dose-related increase in the number of revertants and/or a reproducible and significant positive response at one or more concentrations.

In Vitro Mammalian Chromosomal Aberration Test - (OECD Guideline 473)[5]

This assay identifies substances that cause structural chromosomal aberrations in cultured mammalian cells.

-

Cell Lines : Commonly used cell lines include Chinese Hamster Ovary (CHO), Chinese Hamster Lung (CHL), or human peripheral blood lymphocytes.

-

Metabolic Activation : The assay is conducted with and without an S9 metabolic activation system.

-

Procedure :

-

Cell cultures are exposed to the test substance at a minimum of three concentrations for a short period (e.g., 3-6 hours) in the presence and absence of S9, and for a longer period (e.g., continuously for up to 1.5 normal cell cycle lengths) without S9.

-

Following treatment, cells are washed and incubated in fresh medium.

-

A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

-

-

Harvesting and Analysis : Cells are harvested, fixed, and stained. Metaphase spreads are examined microscopically for chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

-

Evaluation : A test substance is considered positive if it produces a concentration-dependent increase in the percentage of cells with structural chromosomal aberrations or if a statistically significant and reproducible increase is observed at one or more concentrations.

In Vivo Mammalian Erythrocyte Micronucleus Test - (OECD Guideline 474)

This test detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals by analyzing the formation of micronuclei in erythrocytes.

-

Species : Typically, mice or rats are used.

-

Administration : The test substance is administered via an appropriate route, usually oral gavage or intraperitoneal injection.

-

Dosing : Animals are typically treated with one or more doses of the test substance.

-

Sample Collection : Bone marrow or peripheral blood is collected at appropriate time points after the last treatment (e.g., 24 and 48 hours).

-

Slide Preparation and Analysis : The collected cells are used to prepare slides, which are then stained to differentiate polychromatic (immature) and normochromatic (mature) erythrocytes. The frequency of micronucleated polychromatic erythrocytes (MN-PCE) is determined by microscopic analysis of a sufficient number of cells (typically at least 2000 PCEs per animal).

-

Evaluation : A positive response is characterized by a dose-related increase in the frequency of MN-PCEs and/or a statistically significant increase at one or more dose levels compared to the concurrent negative control.

Mandatory Visualizations

Experimental Workflows

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Caption: Workflow for the In Vitro Chromosomal Aberration Test.

Signaling Pathways and Logical Relationships

The genotoxicity of this compound, like many aromatic amines, is dependent on its metabolic activation into reactive electrophilic species that can form DNA adducts.

Caption: Metabolic activation pathway leading to the genotoxicity of this compound.

Conclusion